molecular formula C48H56N6O4S B8084791 ICG-azide

ICG-azide

Cat. No.: B8084791
M. Wt: 813.1 g/mol
InChI Key: UDZNVYVRSYBPFJ-UHFFFAOYSA-N
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Description

ICG-azide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes multiple functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ICG-azide typically involves multiple steps, including the formation of the indole core, the introduction of the azidopropylamino group, and the final sulfonation step. Each step requires specific reaction conditions, such as temperature control, pH adjustment, and the use of catalysts.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The azidopropylamino group can be oxidized to form different functional groups.

    Reduction: The compound can be reduced to modify the indole core or other functional groups.

    Substitution: The sulfonate group can be substituted with other functional groups to create derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, this compound may serve as a probe for studying cellular processes. Its azidopropylamino group can be used for bioorthogonal labeling, allowing researchers to track the compound within living cells.

Medicine

In medicine, this compound has potential applications as a therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases involving aberrant cellular signaling.

Industry

In industrial applications, this compound can be used in the development of advanced materials, such as polymers and coatings. Its unique properties make it suitable for use in high-performance applications.

Mechanism of Action

The mechanism of action of ICG-azide involves its interaction with specific molecular targets. The azidopropylamino group can form covalent bonds with target proteins, leading to the modulation of their activity. This interaction can affect various cellular pathways, resulting in changes in cell behavior.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(2E)-2-[(2E,4E,6E)-7-[3-[6-(3-aminopropylamino)-6-oxohexyl]-1,1-dimethylbenzo[e]indol-3-ium-2-yl]hepta-2,4,6-trienylidene]-1,1-dimethylbenzo[e]indol-3-yl]butane-1-sulfonate
  • 4-[(2E)-2-[(2E,4E,6E)-7-[3-[6-(3-hydroxypropylamino)-6-oxohexyl]-1,1-dimethylbenzo[e]indol-3-ium-2-yl]hepta-2,4,6-trienylidene]-1,1-dimethylbenzo[e]indol-3-yl]butane-1-sulfonate

Uniqueness

The uniqueness of ICG-azide lies in its azidopropylamino group, which allows for bioorthogonal labeling and covalent bonding with target proteins

Properties

IUPAC Name

4-[(2E)-2-[(2E,4E,6E)-7-[3-[6-(3-azidopropylamino)-6-oxohexyl]-1,1-dimethylbenzo[e]indol-3-ium-2-yl]hepta-2,4,6-trienylidene]-1,1-dimethylbenzo[e]indol-3-yl]butane-1-sulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H56N6O4S/c1-47(2)42(53(40-29-27-36-20-12-14-22-38(36)45(40)47)33-16-8-11-26-44(55)50-31-19-32-51-52-49)24-9-6-5-7-10-25-43-48(3,4)46-39-23-15-13-21-37(39)28-30-41(46)54(43)34-17-18-35-59(56,57)58/h5-7,9-10,12-15,20-25,27-30H,8,11,16-19,26,31-35H2,1-4H3,(H-,50,55,56,57,58)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDZNVYVRSYBPFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)CCCCCC(=O)NCCCN=[N+]=[N-])C=CC=CC=CC=C4C(C5=C(N4CCCCS(=O)(=O)[O-])C=CC6=CC=CC=C65)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)CCCCCC(=O)NCCCN=[N+]=[N-])/C=C/C=C/C=C/C=C/4\C(C5=C(N4CCCCS(=O)(=O)[O-])C=CC6=CC=CC=C65)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H56N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

813.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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